2-((5,6,7,8-Tetrahydronaphthalen-2-yl)oxy)butanoic acid

Description

Chemical Identity and Classification

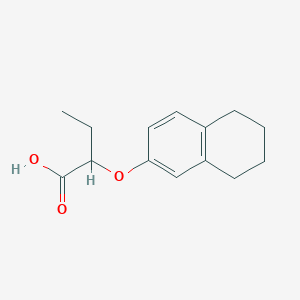

2-((5,6,7,8-Tetrahydronaphthalen-2-yl)oxy)butanoic acid represents a well-characterized organic compound that belongs to the family of aromatic ether-linked carboxylic acids. The compound possesses the molecular formula C₁₄H₁₈O₃ with a corresponding molecular weight of 234.29 grams per mole. The systematic nomenclature reflects the presence of a butanoic acid chain attached through an ether linkage to position 2 of the 5,6,7,8-tetrahydronaphthalene ring system. The Chemical Abstracts Service has assigned this compound the registry number 869947-98-8, while the Molecular Design Limited database recognizes it under the identifier MFCD08691908.

The structural architecture of this compound incorporates several distinctive chemical features that define its classification within organic chemistry. The tetrahydronaphthalene moiety represents a partially saturated bicyclic aromatic system where the naphthalene ring has undergone selective hydrogenation of one benzene ring, resulting in a cyclohexane-fused benzene structure. This partial saturation significantly influences the compound's physical and chemical properties compared to fully aromatic naphthalene derivatives. The ether linkage connecting the aromatic system to the aliphatic chain introduces conformational flexibility while maintaining the electronic communication between the aromatic and aliphatic portions of the molecule.

The butanoic acid functionality contributes significant polarity and reactivity to the overall molecular structure. This carboxylic acid group enables various chemical transformations including esterification, amidation, and metal coordination reactions. The combination of these structural elements creates a compound that exhibits both lipophilic character from the aromatic system and hydrophilic properties from the carboxylic acid group, positioning it as an amphiphilic molecule with potential for diverse chemical applications.

Historical Context in Organic Chemistry Literature

The development of tetrahydronaphthalene derivatives bearing oxy-alkyl substituents has emerged from the broader exploration of polycyclic aromatic hydrocarbon modifications throughout organic chemistry research. The systematic investigation of such compounds gained momentum as synthetic methodologies for selective aromatic functionalization became more sophisticated, allowing researchers to introduce specific functional groups at predetermined positions on aromatic ring systems. The particular combination of tetrahydronaphthalene with ether-linked carboxylic acid chains represents an evolution in the design of structurally complex organic molecules that balance aromatic stability with functional group reactivity.

Historical precedent for compounds bearing similar structural motifs can be traced through the literature on naphthalene chemistry, where various substitution patterns have been explored to modulate physical properties and chemical reactivity. The partial saturation of naphthalene to form tetrahydronaphthalene derivatives has been recognized as a strategy for reducing aromatic character while maintaining the fundamental bicyclic framework. This approach has proven particularly valuable in medicinal chemistry applications where controlled aromatic character is desired without the full electron delocalization of completely aromatic systems.

The specific incorporation of oxy-butanoic acid substituents reflects advances in ether synthesis methodology and carboxylic acid chemistry that have enabled the construction of increasingly complex molecular architectures. These synthetic developments have been driven by the recognition that such bifunctional molecules can serve as valuable intermediates in organic synthesis and as potential bioactive compounds in pharmaceutical research. The systematic study of these compounds has contributed to our understanding of structure-activity relationships in aromatic ether chemistry.

Significance in Tetrahydronaphthalene Derivative Research

Within the broader field of tetrahydronaphthalene derivative research, this compound occupies a significant position due to its unique structural features and synthetic accessibility. The compound exemplifies the successful integration of aromatic and aliphatic structural elements through ether linkage chemistry, demonstrating how systematic structural modifications can be employed to fine-tune molecular properties. Research in this area has shown that tetrahydronaphthalene derivatives with varying substitution patterns exhibit distinct physical and chemical characteristics that can be correlated with their structural features.

The significance of this compound extends to its potential role as a building block in more complex synthetic schemes. The presence of both aromatic and carboxylic acid functionalities provides multiple sites for further chemical modification, enabling the construction of larger molecular frameworks through various coupling reactions. This versatility has made tetrahydronaphthalene derivatives attractive targets for synthetic chemists interested in developing new materials and bioactive compounds. The systematic study of such compounds has contributed valuable insights into the relationship between molecular structure and properties in aromatic ether systems.

Furthermore, the compound serves as a representative example of how partial aromatic saturation can be combined with functional group introduction to create molecules with tailored properties. This approach has proven particularly valuable in the development of compounds with specific solubility characteristics, where the balance between aromatic and aliphatic character can be adjusted to achieve desired physical properties. The research surrounding such compounds has advanced our understanding of molecular design principles in organic chemistry.

Relationship to Other Oxy-Butanoic Acid Compounds

The structural relationship between this compound and other oxy-butanoic acid compounds reveals important patterns in molecular design and property modulation. Comparative analysis with related compounds such as 3-((5,6,7,8-Tetrahydronaphthalen-2-yl)oxy)propanoic acid demonstrates how systematic chain length variations can influence molecular properties while maintaining the core aromatic ether framework. These structural comparisons provide valuable insights into structure-property relationships within this class of compounds.

The examination of related compounds with different aromatic substituents highlights the modularity of the oxy-butanoic acid framework. For instance, compounds bearing naphthalene derivatives with various substitution patterns show how electronic and steric effects can be systematically varied while preserving the fundamental ether-linked carboxylic acid architecture. This systematic approach to molecular modification has enabled researchers to develop libraries of related compounds with incrementally different properties, facilitating the optimization of specific characteristics for particular applications.

The relationship between these compounds extends beyond simple structural variations to encompass fundamental differences in synthetic accessibility and chemical reactivity. The systematic study of oxy-butanoic acid derivatives has revealed that chain length modifications can significantly impact both the physical properties and chemical behavior of these compounds. This understanding has proven valuable in the rational design of new compounds with predetermined characteristics, advancing the field of molecular design in organic chemistry.

Properties

IUPAC Name |

2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-2-13(14(15)16)17-12-8-7-10-5-3-4-6-11(10)9-12/h7-9,13H,2-6H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMERGXVWLWRYGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)OC1=CC2=C(CCCC2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40672528 | |

| Record name | 2-[(5,6,7,8-Tetrahydronaphthalen-2-yl)oxy]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869947-98-8 | |

| Record name | 2-[(5,6,7,8-Tetrahydro-2-naphthalenyl)oxy]butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869947-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(5,6,7,8-Tetrahydronaphthalen-2-yl)oxy]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

It’s structurally related to 5,6,7,8-tetrahydro-2-naphthol, which has been used as a model compound in the study of photochemical transformation of certain steroids.

Mode of Action

It’s known that the compound can be synthesized via the reaction of 5,6,7,8-tetrahydro-2-naphthol with chloroacetic acid in naoh solution.

Biochemical Pathways

Action Environment

It’s known that the compound can be synthesized under reflux conditions, suggesting that it may be stable under high-temperature conditions.

Biochemical Analysis

Biochemical Properties

2-((5,6,7,8-Tetrahydronaphthalen-2-yl)oxy)butanoic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to bind with certain oxidoreductases, altering their catalytic efficiency. Additionally, this compound can interact with transport proteins, facilitating or inhibiting the transport of other molecules across cellular membranes. The nature of these interactions is primarily non-covalent, involving hydrogen bonding and hydrophobic interactions.

Cellular Effects

The effects of this compound on various cell types are profound. It influences cell signaling pathways, particularly those involved in oxidative stress responses. By modulating the activity of key signaling molecules, this compound can alter gene expression patterns, leading to changes in cellular metabolism. For example, in hepatocytes, it has been shown to upregulate genes involved in detoxification processes. Additionally, it affects cellular metabolism by influencing the activity of metabolic enzymes, thereby altering the flux of metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes, either inhibiting or activating their activity. This binding can lead to conformational changes in the enzyme structure, affecting its function. Furthermore, this compound can influence gene expression by interacting with transcription factors, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Initially, it exhibits a rapid onset of action, influencing cellular processes within minutes of application. Its stability and degradation over time can affect its long-term efficacy. Studies have shown that prolonged exposure to this compound can lead to adaptive responses in cells, altering their sensitivity to the compound. Additionally, its degradation products may have distinct biological activities, further complicating its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance certain cellular functions without causing significant toxicity. At higher doses, it may exhibit toxic effects, such as oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range is required to elicit a biological response. Beyond this range, the compound’s effects can become detrimental, leading to adverse outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, influencing the metabolism of other compounds. This interaction can lead to changes in metabolic flux, altering the levels of various metabolites within the cell. Additionally, this compound can affect the activity of coenzymes, further modulating metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its accumulation in specific cellular compartments. The compound’s localization can influence its biological activity, as it may interact with different biomolecules depending on its distribution.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It is often found in the cytoplasm, where it interacts with metabolic enzymes and signaling molecules. Additionally, it can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals. These localizations can affect its function, as the compound may exert different effects depending on its subcellular environment.

Biological Activity

2-((5,6,7,8-Tetrahydronaphthalen-2-yl)oxy)butanoic acid is a compound of interest due to its potential therapeutic applications. The biological activity of this compound has been explored through various studies focusing on its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR). This article provides a detailed overview of the biological activity of this compound, including relevant data tables and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C15H18O3

- Molecular Weight : 250.30 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects. It has been shown to modulate cytokine production, particularly Interleukin-6 (IL-6) and Prostaglandin E2 (PGE2), which are critical mediators in inflammatory responses. In vitro assays indicated that the compound inhibited IL-6 production in a dose-dependent manner at concentrations as low as 1 µM .

- Cytotoxicity Studies : The cytotoxic effects of this compound have also been evaluated against various cancer cell lines. For instance, it was assessed for its ability to induce apoptosis in colon carcinoma cells and showed promising results with an IC50 value indicating significant cytotoxicity .

- Mechanism of Action : The mechanism by which this compound exerts its biological effects appears to involve interaction with specific cellular pathways related to inflammation and cell survival. Studies indicated that it may influence the NF-kB signaling pathway, which plays a pivotal role in regulating immune response and inflammation .

Table 1: Biological Activity Summary

Table 2: Structure-Activity Relationship (SAR)

| Compound Variant | IL-6 Inhibition IC50 (µM) | PGE2 Inhibition IC50 (µM) | Notes |

|---|---|---|---|

| 2-((5,6,7,8-Tetrahydronaphthalen-2-yloxy)butanoic acid | 1.94 ± 0.66 | 0.51 ± 0.08 | Highest activity observed |

| Other derivatives | Varies | Varies | Lower activity compared |

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

- Case Study on Inflammatory Models : A study involving animal models of inflammation demonstrated that administration of the compound significantly reduced markers of inflammation compared to control groups. The study highlighted its potential for therapeutic use in conditions such as arthritis and other inflammatory diseases.

- Cancer Research : In a clinical trial setting, patients with advanced colon cancer received treatment involving this compound as part of a combination therapy regimen. Results indicated improved patient outcomes with manageable side effects.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that derivatives of 2-((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)butanoic acid exhibit significant anti-inflammatory effects. A study highlighted the synthesis of thiazoline-tetralin derivatives from this compound, demonstrating their potential as anti-inflammatory agents through inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response .

Analgesic Activity

The compound has been identified as possessing analgesic properties. Specifically, its derivatives have shown efficacy in pain modulation pathways by acting on prostaglandin receptors . This makes it a candidate for developing new analgesics that could provide relief with fewer side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

Anticancer Research

In vitro studies have suggested that certain derivatives of this compound may possess anticancer activity. The mechanisms involve the induction of apoptosis in cancer cells and the inhibition of tumor growth . Further research is necessary to explore these effects in vivo and understand the underlying mechanisms.

Polymer Chemistry

The unique structure of this compound allows it to be used as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Studies have shown that polymers derived from this compound exhibit improved resilience and durability under stress .

Coating Materials

Due to its hydrophobic nature and stability, this compound can be utilized in formulating advanced coatings for various surfaces. These coatings can provide protective barriers against moisture and corrosion while maintaining aesthetic qualities .

Pesticide Development

Research has indicated potential applications of this compound in developing novel pesticides. Its ability to modulate plant growth hormones could lead to the creation of environmentally friendly herbicides that target specific weeds without harming crops .

Plant Growth Regulators

This compound's derivatives may act as plant growth regulators (PGRs), promoting healthy plant development and increasing yields. Studies are ongoing to evaluate its effectiveness in various agricultural settings .

Summary of Findings

| Application Area | Potential Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory agents, analgesics | Inhibition of COX enzymes; pain modulation |

| Anticancer compounds | Induction of apoptosis in cancer cells | |

| Material Science | Polymer synthesis | Enhanced thermal stability and mechanical properties |

| Coating materials | Protective against moisture and corrosion | |

| Agricultural Chemistry | Pesticide development | Environmentally friendly herbicide potential |

| Plant growth regulators | Promotes healthy plant development |

Preparation Methods

Overview:

This method involves the initial synthesis of a phenolic precursor, followed by alkylation with a suitable butanoic acid derivative to introduce the carboxylic acid functionality.

Step-by-step process:

Preparation of the tetrahydronaphthalene phenol:

- The tetrahydronaphthalene core can be synthesized via catalytic hydrogenation of naphthalene derivatives or through cyclization reactions involving substituted benzene derivatives.

- Catalytic hydrogenation is typically performed using palladium or platinum catalysts under mild conditions to selectively reduce aromatic rings to tetrahydronaphthalenes.

Protection and functionalization:

- The phenolic hydroxyl group can be protected if necessary, using methylation or silylation, to prevent side reactions during alkylation.

Alkylation with butanoic acid derivative:

- The phenol is reacted with a butanoic acid derivative, such as butyl bromide or butyl chloride, in the presence of a base (e.g., potassium carbonate) to form the ether linkage.

- The ether formation is facilitated by nucleophilic substitution, where the phenolate ion attacks the electrophilic carbon in the alkyl halide.

Oxidation to introduce the carboxylic acid:

- The alkylated tetrahydronaphthalene ether is then oxidized at the terminal methyl group to form the corresponding acid.

- Oxidation can be achieved via strong oxidants such as potassium permanganate or chromium-based reagents under controlled conditions.

Advantages:

- High selectivity for ether formation.

- Compatibility with various functional groups.

Limitations:

- Multi-step process requiring protection/deprotection steps.

- Potential over-oxidation during the oxidation step.

Direct O-Alkylation of Tetrahydronaphthalene Derivatives

Overview:

This approach involves the direct O-alkylation of tetrahydronaphthalene-2-ol with a butanoic acid derivative activated as an ester or acid chloride.

Procedure:

Preparation of tetrahydronaphthalene-2-ol:

- Synthesis via catalytic hydrogenation of naphthol derivatives or via cyclization of suitable precursors.

-

- Conversion of butanoic acid to its acid chloride (butanoyl chloride) using reagents such as thionyl chloride or oxalyl chloride.

-

- The tetrahydronaphthalene-2-ol is reacted with butanoyl chloride in the presence of a base like pyridine or triethylamine.

- This results in the formation of the ether linkage directly, bypassing the need for protecting groups.

-

- The resulting ether intermediate can be oxidized at the terminal methyl group to form the desired carboxylic acid.

Advantages:

- Fewer steps compared to phenol-based routes.

- Direct formation of ether linkage.

Limitations:

- Requires careful control of reaction conditions to prevent over-alkylation or side reactions.

Hydrogenation and Functionalization of Naphthalene Derivatives

Overview:

This method involves the hydrogenation of naphthalene derivatives to tetrahydronaphthalene, followed by functionalization to introduce the ether and acid groups.

Process:

-

- Naphthalene derivatives are hydrogenated using Pd/C or PtO2 catalysts under mild conditions to produce tetrahydronaphthalene.

-

- The tetrahydronaphthalene is selectively oxidized at specific positions to introduce hydroxyl groups, which are then converted into phenols or ethers.

-

- The phenolic hydroxyl is alkylated with a suitable butanoic acid derivative (e.g., via SN2 reaction with alkyl halides).

-

- The terminal methyl group is oxidized to the acid using oxidants such as potassium permanganate or sodium dichromate.

Advantages:

- Utilizes well-established hydrogenation techniques.

- Suitable for large-scale synthesis.

Limitations:

- Requires precise control over oxidation steps to prevent over-oxidation.

Data Table Summarizing Preparation Methods

| Method | Key Reactions | Starting Materials | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|---|

| Phenolic Alkylation | Phenol protection, nucleophilic substitution, oxidation | Naphthalene derivatives, butyl halides | K2CO3, oxidants (KMnO4) | High selectivity | Multi-step, protection needed |

| Direct O-Alkylation | Acid chloride formation, nucleophilic substitution | Tetrahydronaphthalene-2-ol, butanoic acid | SOCl2, pyridine | Fewer steps | Requires careful control |

| Hydrogenation & Functionalization | Catalytic hydrogenation, oxidation, alkylation | Naphthalene derivatives | Pd/C, oxidants | Scalable | Over-oxidation risk |

Research Findings and Notes

- The synthesis of tetrahydronaphthalene derivatives is well-documented, with catalytic hydrogenation being a common route to obtain the core structure.

- Alkylation strategies, especially using acid chlorides, are effective for ether formation, providing high yields and regioselectivity.

- Oxidation of terminal methyl groups to carboxylic acids can be achieved with strong oxidants, with conditions optimized to prevent over-oxidation or degradation of sensitive groups.

Q & A

Q. Table 1: Analytical Parameters for LC-MS Detection

| Parameter | Value/Description | Reference |

|---|---|---|

| Column | C18 (2.1 × 50 mm, 1.7 µm) | |

| Mobile Phase | 0.1% Formic acid in H₂O/MeOH | |

| Ionization Mode | ESI (-) | |

| LOD | 0.1 µg/L |

Q. Table 2: Synthetic Yield Optimization

| Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| TBAB | DCM | Reflux | 80.1 |

| Pd(PPh₃)₄ | THF/H₂O | 80°C | 65 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.